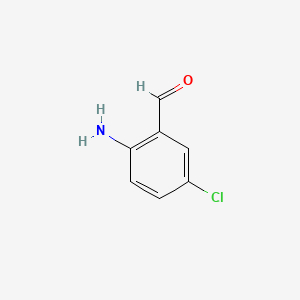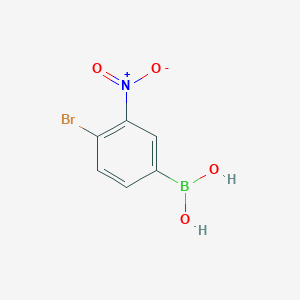
2,4-Dichloro-5-fluorobenzaldéhyde
Vue d'ensemble
Description
2,4-Dichloro-5-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Cl2FO. It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms at the 2 and 4 positions and one fluorine atom at the 5 position. This compound is known for its applications in various chemical syntheses and industrial processes .
Applications De Recherche Scientifique
2,4-Dichloro-5-fluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is employed in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
Target of Action
It’s known that halogenated benzaldehydes, such as this compound, often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
The mode of action of 2,4-Dichloro-5-fluorobenzaldehyde involves nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks an aromatic ring carbon, leading to the substitution of one of the substituents in the aromatic ring . This mechanism is facilitated by the presence of electron-withdrawing groups, such as the chlorine and fluorine atoms in 2,4-Dichloro-5-fluorobenzaldehyde .
Biochemical Pathways
It’s known that fluorobenzaldehydes can be used to make a variety of schiff base compounds through a condensation reaction . These Schiff base compounds can interact with various biochemical pathways and have been found to possess antimicrobial properties .
Pharmacokinetics
The compound’s molecular weight (193) and its physical form (solid) suggest that it may have good bioavailability .
Result of Action
The compound’s ability to form schiff base compounds suggests that it may have antimicrobial effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2,4-Dichloro-5-fluorobenzaldehyde. For instance, the compound is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .
Analyse Biochimique
Biochemical Properties
2,4-Dichloro-5-fluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of Schiff base compounds, which have antimicrobial properties . It interacts with various enzymes and proteins, facilitating the formation of these compounds through condensation reactions. The aldehyde group in 2,4-Dichloro-5-fluorobenzaldehyde is crucial for its reactivity, allowing it to form covalent bonds with amino groups in proteins and enzymes, thereby influencing their activity.
Cellular Effects
2,4-Dichloro-5-fluorobenzaldehyde affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function. Additionally, 2,4-Dichloro-5-fluorobenzaldehyde can impact cell proliferation and apoptosis, depending on the concentration and exposure duration .
Molecular Mechanism
The molecular mechanism of 2,4-Dichloro-5-fluorobenzaldehyde involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it can form Schiff bases with amino groups in enzymes, leading to changes in their conformation and function. Additionally, 2,4-Dichloro-5-fluorobenzaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-5-fluorobenzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dichloro-5-fluorobenzaldehyde can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-5-fluorobenzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at high doses, including cellular damage and apoptosis. It is essential to determine the threshold levels for safe and effective use of 2,4-Dichloro-5-fluorobenzaldehyde in research and therapeutic applications .
Transport and Distribution
The transport and distribution of 2,4-Dichloro-5-fluorobenzaldehyde within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, 2,4-Dichloro-5-fluorobenzaldehyde can accumulate in specific compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-fluorobenzaldehyde can be achieved through several methods. One common approach involves the chlorination of 2,4-dichloro-5-fluorotoluene followed by oxidation. Another method includes the reaction of 2,4-dichloro-5-fluorobenzoyl chloride with a reducing agent .
Industrial Production Methods: In industrial settings, the production of 2,4-Dichloro-5-fluorobenzaldehyde often involves the use of large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for further applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloro-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-dichloro-5-fluorobenzoic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products:
Oxidation: 2,4-Dichloro-5-fluorobenzoic acid.
Reduction: 2,4-Dichloro-5-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
2,4-Dichlorobenzaldehyde: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
5-Fluorobenzaldehyde: Lacks the chlorine atoms, resulting in different reactivity and applications.
2,4-Difluorobenzaldehyde: Contains two fluorine atoms instead of chlorine, leading to distinct chemical properties.
Uniqueness: 2,4-Dichloro-5-fluorobenzaldehyde is unique due to the presence of both chlorine and fluorine substituents, which impart specific reactivity patterns and make it a valuable intermediate in various chemical syntheses .
Propriétés
IUPAC Name |
2,4-dichloro-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCCHXURNGWJIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378835 | |
| Record name | 2,4-dichloro-5-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86522-91-0 | |
| Record name | 2,4-dichloro-5-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
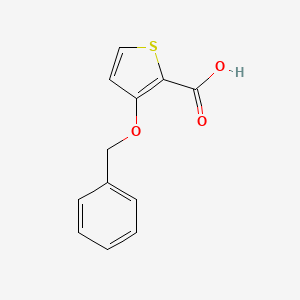
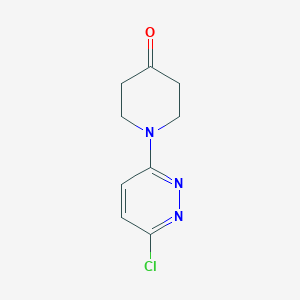
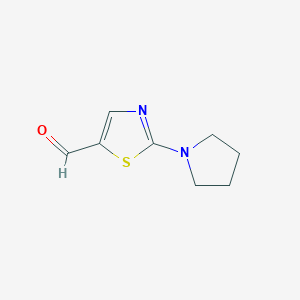
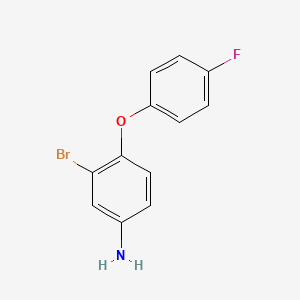
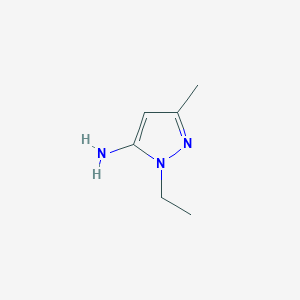
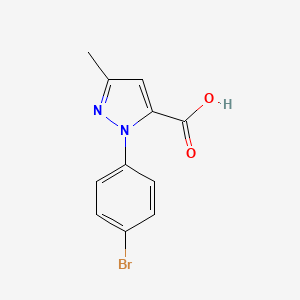
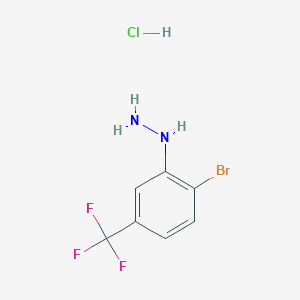
![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)
![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)
